REACTION_CXSMILES
|
[CH:1]1[CH2:5][CH:4]=[CH:3][CH:2]=1.[C:6]([O:10][CH2:11][CH2:12][OH:13])(=[O:9])C=C.O1CC[CH2:16][CH2:15]1>>[OH:13][CH2:12][CH2:11][O:10][C:6]([CH:2]1[CH2:1][CH:5]2[CH2:4][CH:3]1[CH:15]=[CH:16]2)=[O:9]
|
Name
|
|
Quantity
|
66 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC1
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
130 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-30 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at −30° C. for 10 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation through a rotary distiller
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCOC(=O)C1C2C=CC(C1)C2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |